

An In-depth Technical Guide to 6-(3,5-Difluorophenyl)picolinic Acid

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Compound of Interest

Compound Name: 6-(3,5-Difluorophenyl)picolinic acid

CAS No.: 1226098-50-5

Cat. No.: B1439829

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This guide provides a comprehensive technical overview of **6-(3,5-Difluorophenyl)picolinic acid** (CAS Number: 1226098-50-5), a fluorinated pyridine carboxylic acid derivative with significant potential in medicinal chemistry and drug development. For researchers, scientists, and drug development professionals, this document outlines the compound's properties, potential synthetic routes, predicted biological activities, and key analytical methodologies. Given the limited publicly available data on this specific molecule, this guide synthesizes information from related structures and established chemical principles to provide a robust framework for its investigation.

Introduction: The Scientific Interest in 6-(3,5-Difluorophenyl)picolinic Acid

Picolinic acid, a metabolite of tryptophan, and its derivatives have a rich history in therapeutic applications, demonstrating a wide range of biological activities including anti-infective, immunomodulatory, and anti-cancer properties.[1] The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2] The presence of the 3,5-difluorophenyl moiety on the picolinic acid scaffold suggests that **6-(3,5-Difluorophenyl)picolinic acid** may

possess unique and potent biological activities worthy of exploration. This guide serves as a foundational resource for initiating and advancing research on this promising compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key computed properties for **6-(3,5-Difluorophenyl)picolinic acid**.

Property	Value	Source
CAS Number	1226098-50-5	Internal Data
Molecular Formula	C ₁₂ H ₇ F ₂ NO ₂	Inferred from Structure
Molecular Weight	235.19 g/mol	Inferred from Structure
IUPAC Name	6-(3,5-difluorophenyl)pyridine-2-carboxylic acid	
LogP (predicted)	2.5 - 3.0	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	3	
Rotatable Bonds	1	

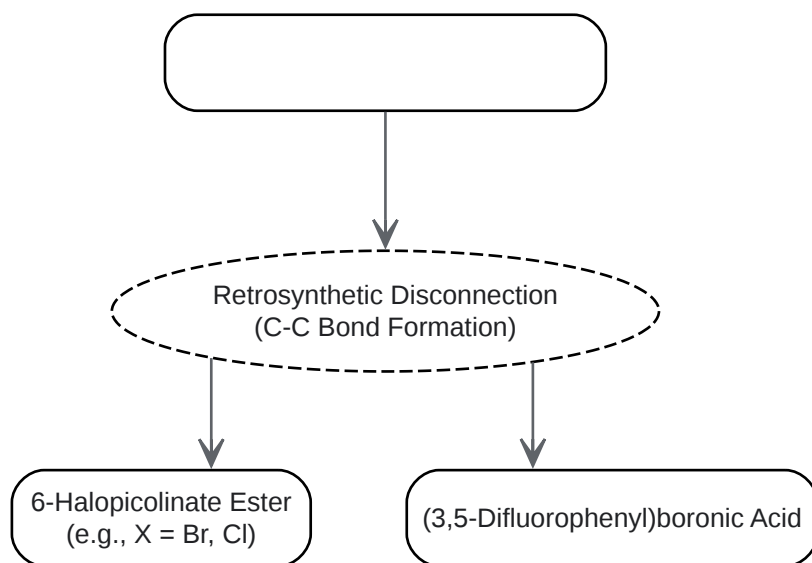
Note: Some properties are predicted based on computational models due to the limited experimental data for this specific compound.

Synthetic Strategies: A Roadmap to 6-(3,5-Difluorophenyl)picolinic Acid

The synthesis of 6-aryl-picolinic acids is typically achieved through palladium-catalyzed cross-coupling reactions. A plausible and efficient route for the synthesis of **6-(3,5-Difluorophenyl)picolinic acid** is the Suzuki coupling reaction between a halogenated picolinic acid derivative and a corresponding boronic acid.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the bond between the pyridine and the phenyl ring, leading to two key precursors: a 6-halopicolinic acid ester and (3,5-difluorophenyl)boronic acid. The ester is chosen to protect the carboxylic acid functionality during the coupling reaction.



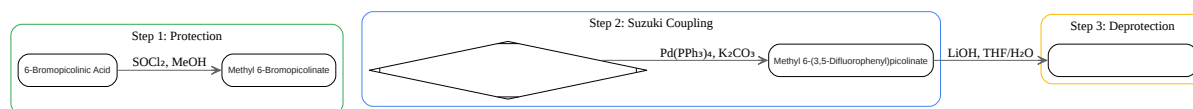
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Caption: Retrosynthetic analysis of **6-(3,5-Difluorophenyl)picolinic acid**.

Proposed Synthetic Workflow

The forward synthesis would involve the following key steps:

- **Protection of the Carboxylic Acid:** The carboxylic acid of a 6-halopicolinic acid (e.g., 6-bromopicolinic acid) is first protected, typically as a methyl or ethyl ester, to prevent side reactions.
- **Suzuki Cross-Coupling:** The protected 6-halopicolinate is then coupled with (3,5-difluorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).
- **Deprotection (Hydrolysis):** The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product, **6-(3,5-Difluorophenyl)picolinic acid**.



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Caption: Proposed synthetic workflow for **6-(3,5-Difluorophenyl)picolinic acid**.

Detailed Experimental Protocol (Suzuki Coupling)

This is a generalized protocol and may require optimization.

- Reaction Setup: To a flame-dried round-bottom flask, add methyl 6-bromopicolinate (1.0 eq), (3,5-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.
- Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) under a positive pressure of inert gas.
- Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Predicted Biological Profile and Potential Applications

While specific biological data for **6-(3,5-Difluorophenyl)picolinic acid** is not readily available, the structural motifs suggest several potential therapeutic applications.

Anti-inflammatory and Anti-cancer Activity

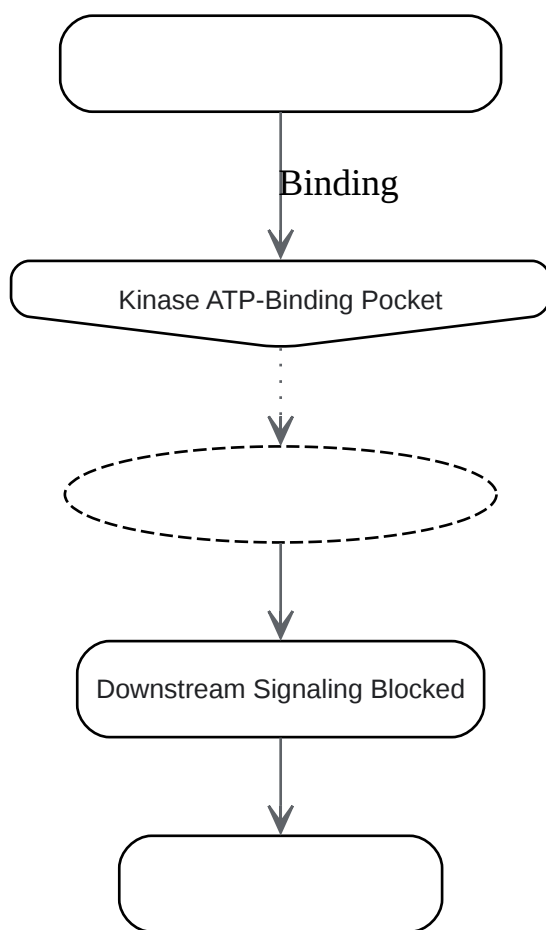
Numerous pyrazoline and pyridine derivatives have demonstrated significant anti-inflammatory and anti-cancer activities.[3][4] The picolinic acid scaffold is known to interact with various biological targets, and the difluorophenyl group can enhance these interactions. It is plausible that this compound could act as an inhibitor of key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB or MAPK pathways.

Enzyme Inhibition

The structural similarity to other enzyme inhibitors suggests that **6-(3,5-Difluorophenyl)picolinic acid** could be a candidate for screening against various enzyme targets. For instance, some picolinic acid derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs) or other enzymes involved in disease pathology.[5]

Hypothetical Mechanism of Action

A plausible, yet hypothetical, mechanism of action could involve the inhibition of a key kinase in an oncogenic signaling pathway. The difluorophenyl moiety could facilitate binding to the ATP-binding pocket of the kinase, while the picolinic acid group could form crucial hydrogen bonds or salt bridges with the enzyme.



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